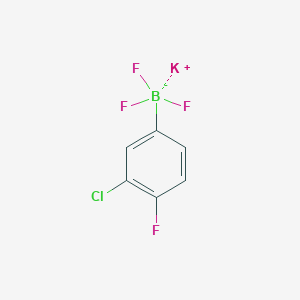

Potassium (3-chloro-4-fluorophenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is an organoboron compound with the molecular formula C₆H₃BClF₄K. It is a white to off-white powder or crystalline substance. This compound is part of the potassium organotrifluoroborate family, which has gained significant attention due to its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium (3-chloro-4-fluorophenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-4-fluorophenylboronic acid with potassium hydrogen fluoride (KHF₂). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the synthesis of potassium organotrifluoroborates often involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium (3-chloro-4-fluorophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is an organotrifluoroborate compound with a trifluoroborate anion and a phenyl group substituted with chlorine and fluorine. It belongs to a class of potassium salts that have unique reactivity because of the trifluoroborate moiety, which can act as a nucleophile in various reactions.

Scientific Applications

This compound has several applications in organic synthesis, including:

- Organic Synthesis It is a versatile reagent for constructing complex molecules via cross-coupling reactions.

- Petasis borono-Mannich multicomponent reaction It is used in the synthesis of α-amino esters using simple aldehydes, amines, and boronic acid precursors, yielding highly functionalized products. Also utilized in the enantioselective synthesis of α-amino esters, employing ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions, as well as in the synthesis of optical active α-amino.

- Suzuki–Miyaura-type reactions It is used as a primary boron source. Trifluoroborates serve as coupling partners in forming carbon-carbon bonds.

- Epoxidation of C=C bonds It is used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates, proceeding with full conversion and selectivity.

Potassium trifluoroborates have advantages over boronic acids and esters because they are air and moisture-stable and compliant with strong oxidative conditions. These bench-stable boronic acid surrogates are useful for Suzuki-Miyaura cross-coupling and other C-C bond-forming reactions.

Structural Features and Reactivity

This compound is unique due to its specific halogen substitutions, influencing its reactivity and applications compared to other organotrifluoroborates. It can participate in various coupling reactions and remain stable under different conditions. Interaction studies show its reactivity with electrophiles and its ability to undergo transmetalation and cross-coupling reactions efficiently. Trifluoroborates generally have high stability towards hydrolysis and oxidation, making them suitable for various synthetic applications without significant degradation.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Potassium methyltrifluoroborate | Methyl group attached to boron | Widely used in cross-coupling reactions |

| Potassium phenyltrifluoroborate | Phenyl group attached to boron | Stable and versatile reagent in organic synthesis |

| Potassium vinyltrifluoroborate | Vinyl group attached to boron | Useful for vinylation reactions |

| Potassium (4-fluoro-phenyl)trifluoroborate | Fluoro-substituted phenyl group | Similar reactivity but different substitution pattern |

Safety and Hazards

Mécanisme D'action

The primary mechanism by which potassium (3-chloro-4-fluorophenyl)trifluoroborate exerts its effects is through the Suzuki–Miyaura coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

- Potassium (4-fluorophenyl)trifluoroborate

- Potassium (3,4-dichlorophenyl)trifluoroborate

Comparison: Potassium (3-chloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to potassium (4-fluorophenyl)trifluoroborate, the additional chlorine atom provides different electronic and steric properties, potentially leading to variations in reaction outcomes . Similarly, potassium (3,4-dichlorophenyl)trifluoroborate has two chlorine atoms, which can further alter its chemical behavior .

Activité Biologique

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound can be synthesized through various methods, often involving the reaction of 3-chloro-4-fluorophenylboronic acid with potassium trifluoroborate. The resulting compound is characterized by its trifluoroborate moiety, which enhances its reactivity in various chemical transformations.

Biological Activity

The biological activity of this compound is primarily linked to its structural features, particularly the 3-chloro-4-fluorophenyl group. Research indicates that this moiety can significantly influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 3-chloro-4-fluorophenyl motif exhibit notable antimicrobial properties. For instance, a study focusing on tyrosinase inhibition showed that incorporating this fragment into new chemotypes resulted in enhanced inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), which is crucial for melanin production in organisms . This suggests potential applications in treating pigmentation disorders and neurodegenerative diseases.

Antitumor Activity

The antitumor potential of this compound has also been explored. In vitro assays have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated significant activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus | Not specified | |

| Antitumor Activity | MCF-7 | 5.56 | |

| Antifungal Activity | Various Fungi | Not specified |

Case Studies

- Tyrosinase Inhibition Study : A research team synthesized various compounds incorporating the 3-chloro-4-fluorophenyl group and tested their inhibitory effects on tyrosinase. The results indicated that these compounds effectively interacted with the enzyme's catalytic site, leading to significant inhibition compared to standard inhibitors .

- Antitumor Efficacy Investigation : Another study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including prostate and lung cancer cells. The findings revealed that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Propriétés

IUPAC Name |

potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BClF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBSBTTVMHWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BClF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635792 | |

| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-59-5 | |

| Record name | Borate(1-), (3-chloro-4-fluorophenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.